Kappa Receptor Affinity vs. Dynorphin A (1-8)
In radioligand binding assays using guinea pig brain membranes, [3H]dynorphin A (1-9) demonstrates a significantly higher affinity for the kappa-opioid receptor compared to the shorter fragment [3H]dynorphin A (1-8). This difference highlights the critical role of the C-terminal amino acid sequence for optimal receptor interaction [1].
Comparator: Dynorphin A (1-8)
5–10 fold higher affinity reported
| Evidence Dimension | Kappa-opioid receptor binding affinity |
|---|---|
| Target Compound Data | Kd value not explicitly provided in source, but described as having 5-10 times higher affinity |
| Comparator Or Baseline | [3H]dynorphin A (1-8) |
| Quantified Difference | 5- to 10-fold higher affinity |
| Conditions | Binding assay in guinea pig brain membrane suspensions, with mu- and delta-binding prevented |
Why This Matters
This quantitative difference in receptor affinity validates the use of the longer (1-9) fragment for robust and sensitive KOR binding studies, where the (1-8) fragment may be insufficiently potent.
- [1] Ho CL, et al. Kappa-binding and degradation of [3H]dynorphin A (1-8) and [3H]dynorphin A (1-9) in suspensions of guinea pig brain membranes. J Neurochem. 1985 Oct;45(4):1174-9. doi: 10.1111/j.1471-4159.1985.tb05538.x. View Source
